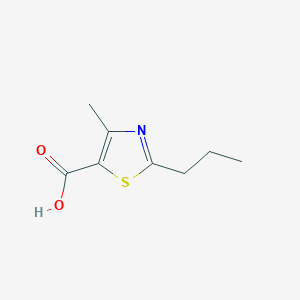

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYWYTDCZAVNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(S1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Novel Synthesis of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of advanced and novel synthetic methodologies for the preparation of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. Moving beyond classical approaches, this document details contemporary strategies, including one-pot and microwave-assisted syntheses, that offer enhanced efficiency, scalability, and adherence to the principles of green chemistry. Each method is presented with a thorough analysis of its mechanistic underpinnings, detailed experimental protocols, and a comparative evaluation of key performance indicators. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of complex organic syntheses in the pharmaceutical and allied industries.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3]

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, in particular, represents a versatile building block for the synthesis of more complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a methyl group, and a propyl group—on the thiazole core allows for diverse and targeted modifications, making it an attractive starting point for the development of novel therapeutic agents.

This guide will explore both established and innovative synthetic routes to this important molecule, with a focus on providing practical, reproducible, and efficient protocols for the modern synthetic chemist.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors.

Experimental Protocol: Synthesis of Thiobutyramide

-

To a stirred solution of butyramide (1.0 eq) in anhydrous toluene (10 mL/g of amide), add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford thiobutyramide.

Ethyl 2-chloroacetoacetate

Ethyl 2-chloroacetoacetate is a key electrophilic component in the Hantzsch synthesis. It is typically prepared by the chlorination of ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl 2-chloroacetoacetate

A detailed protocol for the synthesis of ethyl 2-chloroacetoacetate can be found in various literature sources. A common method involves the use of sulfuryl chloride as the chlorinating agent.

Assembly of the Thiazole Core: A Comparative Analysis of Synthetic Methods

This section presents three distinct methodologies for the synthesis of the thiazole ring, ranging from the conventional Hantzsch synthesis to more contemporary one-pot and microwave-assisted procedures.

Method A: Conventional Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely used method for the construction of thiazole rings. [4]It involves the condensation of an α-halocarbonyl compound with a thioamide.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. [5]

Experimental Protocol: Conventional Synthesis of Ethyl 4-methyl-2-propyl-1,3-thiazole-5-carboxylate

-

In a round-bottom flask, dissolve thiobutyramide (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the desired ester.

Method B: One-Pot Synthesis

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time efficiency. [6][7]In this approach, the formation of the α-halo-β-ketoester and the subsequent Hantzsch condensation are performed in a single reaction vessel without isolation of the intermediate.

Experimental Protocol: One-Pot Synthesis of Ethyl 4-methyl-2-propyl-1,3-thiazole-5-carboxylate

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol/water), add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

To this mixture, add thiobutyramide (1.0 eq) and heat the reaction at reflux for 2-3 hours.

-

Follow the workup and purification procedure as described in the conventional method.

Method C: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. [8][9]The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. [10][11] Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-methyl-2-propyl-1,3-thiazole-5-carboxylate

-

In a microwave-safe reaction vessel, combine thiobutyramide (1.0 eq), ethyl 2-chloroacetoacetate (1.0 eq), and a small amount of a suitable high-boiling point solvent (e.g., DMF or ethanol).

-

Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).

-

After cooling, perform the workup and purification as described in the conventional method.

Comparative Analysis of Synthetic Methods

The choice of synthetic method often depends on factors such as available equipment, desired scale, and time constraints. The following table provides a comparative overview of the three methods discussed.

| Feature | Conventional Hantzsch Synthesis | One-Pot Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | 4-6 hours | 2-3 hours | 5-15 minutes |

| Typical Yield | Moderate to Good | Good to Excellent | Excellent |

| Operational Simplicity | Moderate | High | High |

| Energy Consumption | High | Moderate | Low |

| Green Chemistry Aspect | Moderate | Good | Excellent |

| Scalability | Well-established | Good | Requires specialized equipment |

Final Step: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-propyl-1,3-thiazole-5-carboxylate

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

-

Heat the mixture at reflux for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Conclusion and Future Perspectives

This guide has detailed several effective methods for the synthesis of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid. While the conventional Hantzsch synthesis remains a reliable approach, modern methodologies such as one-pot and microwave-assisted syntheses offer significant advantages in terms of efficiency and sustainability. [2]The choice of the optimal method will depend on the specific requirements of the research or development project.

Future research in this area may focus on the development of even more environmentally benign methods, such as the use of biocatalysis or flow chemistry, to further enhance the green credentials of thiazole synthesis. The continued exploration of novel synthetic routes to this and other valuable heterocyclic compounds will undoubtedly fuel further advancements in medicinal chemistry and drug discovery.

References

-

Green synthetic strategies toward thiazoles: a sustainable approach. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]

- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138.

- An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. (2020). ChemistrySelect, 5(19), 5735-5755.

- Bouchet, M. J., et al. (2014).

- A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2024, from [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2018). Figshare. [Link]

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.). Google Patents.

-

Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 23, 2024, from [Link]

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.

- Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. (2021). Bioorganic Chemistry, 114, 105086.

- Synthesis and rearrangement of a bridged thioamide. (2009).

-

ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.). Retrieved February 23, 2024, from [Link]

- US3274207A - Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.

- One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). Molecules, 18(11), 13647-13660.

- KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (n.d.). Google Patents.

- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). Google Patents.

- Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). Journal of the Serbian Chemical Society, 80(4), 453-458.

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6994.

-

Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Encyclopedia.pub. [Link]

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(6), 3647-3671.

-

4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 23, 2024, from [Link]

-

Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. Retrieved February 23, 2024, from [Link]

-

Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]

- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology, 24(11), 207-216.

-

thiazole derivative. (n.d.). New Drug Approvals. Retrieved February 23, 2024, from [Link]

- Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. (2021). Bioorganic Chemistry, 114, 105086.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. archives.ijper.org [archives.ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. ajrconline.org [ajrconline.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jusst.org [jusst.org]

Methodological & Application

Probing the Bioactivity of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic Acid: A Guide to In Vitro Experimental Protocols

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a critical endeavor. This guide provides a detailed framework for the in vitro evaluation of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, a member of the pharmacologically significant thiazole class of compounds. While specific data on this particular molecule is emerging, the extensive research on related thiazole derivatives provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and enzyme-modulating agent.[1][2][3][4][5][6][7][8][9][10] This document offers a suite of robust experimental protocols to elucidate its biological activity profile.

Introduction to the Therapeutic Potential of Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many therapeutic agents.[9][11] Its unique chemical properties allow for diverse molecular interactions, leading to a broad spectrum of biological activities. Thiazole derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antifungal drugs.[3][8][9][10] Given this precedent, 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid warrants a thorough investigation to uncover its potential therapeutic applications. The following protocols are designed to provide a comprehensive initial assessment of its bioactivity.

Foundational In Vitro Assays: Assessing Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability. The following protocols are designed to assess the cytotoxic and anti-proliferative effects of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid against a panel of cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1][13]

-

Compound Treatment: Prepare a stock solution of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Treat the cells with these concentrations and include a vehicle control (DMSO alone).[13]

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Table 1: Representative Data for Compound Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| A549 | Lung Carcinoma | To be determined |

| HepG2 | Hepatocellular Carcinoma | To be determined |

| PC-3 | Prostate Adenocarcinoma | To be determined |

Visualizing the Experimental Workflow

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Investigating Antimicrobial Potential

Thiazole derivatives have demonstrated notable antimicrobial activity.[5][9][10] The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the test compound against various microbial strains.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[14]

Step-by-Step Methodology:

-

Prepare Bacterial/Fungal Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]

-

Compound Dilution: Prepare serial two-fold dilutions of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid in a 96-well plate containing the appropriate broth medium.[14]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]

Exploring Enzyme Inhibition

Many thiazole-containing drugs function by inhibiting specific enzymes.[4][7][8][16][17] Based on the literature for related compounds, cyclooxygenase (COX) enzymes and various kinases are plausible targets.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The activity is monitored colorimetrically by the appearance of an oxidized product.[12]

Step-by-Step Methodology:

-

Enzyme and Compound Pre-incubation: In a 96-well plate, pre-incubate purified COX-1 or COX-2 enzyme with various concentrations of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Colorimetric Measurement: Monitor the absorbance of the oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm over time.[12]

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Visualizing a Potential Mechanism of Action

Caption: A potential mechanism of action where the compound inhibits a kinase signaling pathway, leading to reduced cell proliferation.

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid. By systematically evaluating its effects on cell viability, microbial growth, and enzyme activity, researchers can gain valuable insights into its potential therapeutic applications. The diverse biological activities of the broader thiazole class suggest that this compound may hold significant promise, and these foundational assays are the critical first step in unlocking that potential.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Letters in Drug Design & Discovery, 21(12), 2210-2231.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Journal of Biomolecular Structure and Dynamics.

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). BenchChem.

- Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Chemistry & Biodiversity.

- Application Notes and Protocols for Novel Experimental Compounds in Cell Culture. (n.d.). BenchChem.

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.).

- In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). BMC Chemistry.

- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Research, 13(02).

- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). IUBMB Life, 75(4), 349-357.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.

- Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.

- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE.

- A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(6), 635-642.

- Lighting the path to smarter cell viability assays. (2025). Drug Discovery News.

- Guidelines for cell viability assays. (2021). Food Frontiers, 1(4), 332-349.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-616.

- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (2025). American Journal of Pharmacological Sciences, 13(1), 6-18.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved from [Link]

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.

- Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.).

- Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. (n.d.).

- thiazole deriv

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08472E [pubs.rsc.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]

- 11. kuey.net [kuey.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciepub.com [sciepub.com]

Application Notes and Protocols for In Vivo Evaluation of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid in a Model of Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Thiazole Derivatives in Metabolic Disease

The global rise in metabolic disorders, particularly type 2 diabetes (T2D), necessitates the urgent development of novel therapeutic agents. The thiazole ring is a key heterocyclic motif present in numerous FDA-approved drugs and has been explored for a wide range of biological activities, including anti-diabetic properties.[1][2] Derivatives of thiazole have shown promise in preclinical studies by modulating pathways involved in glucose and lipid metabolism.[2][3]

This document provides a comprehensive guide for the in vivo experimental design and evaluation of a novel thiazole-containing compound, 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid . Given the lack of specific in vivo data for this compound, we propose a scientifically-grounded investigational framework based on the known anti-diabetic potential of related thiazole derivatives.[2][3] This application note will detail the rationale for selecting a relevant animal model, provide step-by-step protocols for compound administration and efficacy testing, and outline a robust framework for data analysis and interpretation.

The overarching goal of this experimental design is to rigorously assess the potential of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid to improve glucose homeostasis and insulin sensitivity in a well-characterized model of T2D. All procedures outlined herein are designed in accordance with the ARRIVE guidelines for reporting in vivo animal research to ensure transparency, reproducibility, and ethical conduct.[4][5][6][7][8]

Experimental Design and Rationale

A logical and well-structured experimental design is paramount for obtaining reliable and translatable preclinical data. The following sections detail the key considerations and justifications for the proposed in vivo study.

Choice of Animal Model: The db/db Mouse

To investigate the anti-diabetic potential of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, the db/db mouse model is recommended.[1][9][10][11]

-

Scientific Rationale: The db/db mouse possesses a spontaneous mutation in the leptin receptor gene, leading to a phenotype that closely mimics human T2D.[9][10][11] Key characteristics include hyperphagia (excessive eating), obesity, hyperglycemia, hyperinsulinemia, and insulin resistance.[1][9][11] This model is widely used and well-characterized for evaluating the efficacy of novel anti-diabetic compounds.[9][10] The pronounced and progressive nature of the diabetic phenotype in db/db mice provides a robust system for detecting therapeutic effects.[11][12]

-

Alternative Model Consideration: A diet-induced obesity (DIO) model, typically using C57BL/6J mice on a high-fat diet, is another relevant option that mimics diet-related metabolic syndrome in humans.[13][14][15][16][17] However, the db/db model offers a more severe and genetically-driven diabetic phenotype, which can be advantageous for initial proof-of-concept studies.

Experimental Groups and Dosing Strategy

A well-controlled study with appropriate groups is essential for valid data interpretation.

| Group Number | Group Name | Treatment | Dose | Route of Administration | Number of Animals (n) |

| 1 | Vehicle Control | Vehicle (e.g., 0.5% CMC in water) | - | Oral Gavage | 10 |

| 2 | Test Compound - Low Dose | 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid | 10 mg/kg | Oral Gavage | 10 |

| 3 | Test Compound - Mid Dose | 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid | 30 mg/kg | Oral Gavage | 10 |

| 4 | Test Compound - High Dose | 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid | 100 mg/kg | Oral Gavage | 10 |

| 5 | Positive Control | Metformin | 250 mg/kg | Oral Gavage | 10 |

-

Justification for Dosing: The proposed dose levels for the test compound are hypothetical and should be refined based on preliminary in vitro potency and cytotoxicity data, as well as a maximum tolerated dose (MTD) study. A 3-5 fold dose escalation is standard for dose-response studies. Metformin is a widely used first-line treatment for T2D and serves as an appropriate positive control to validate the experimental model.

Experimental Workflow

The following diagram illustrates the overall experimental workflow, from animal acclimatization to terminal sample collection.

Figure 1: A schematic of the in vivo experimental workflow.

Detailed Protocols

The following protocols provide step-by-step instructions for key procedures in this study. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[18][19][20]

Protocol 1: Formulation and Administration of Test Compound

Objective: To prepare and administer the test compound and vehicle control to the study animals.

Materials:

-

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water

-

Metformin

-

Weighing scale

-

Homogenizer or magnetic stirrer

-

Syringes (1 mL)

Procedure:

-

Formulation Preparation (prepare fresh daily):

-

Calculate the required amount of test compound and metformin for each dose group based on the average body weight of the animals in each group.

-

For the vehicle, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring to create a 0.5% solution.

-

Suspend the calculated amount of test compound or metformin in the appropriate volume of vehicle to achieve the desired final concentration.

-

Ensure the formulation is a homogenous suspension before each administration.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.[24]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle.[22][25]

-

Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth.[23][26] The mouse should swallow the tube as it enters the esophagus.

-

Crucially, do not force the needle. If resistance is met, withdraw and re-insert.[21][22][26]

-

Once the needle is at the predetermined depth, slowly administer the formulation.[23]

-

Gently withdraw the needle along the same path.

-

Monitor the animal for 5-10 minutes post-gavage for any signs of distress.[22][23]

-

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the animals to clear a glucose load from the bloodstream, a measure of glucose tolerance.

Materials:

-

D-glucose solution (20% in sterile water)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

-

Timer

Procedure:

-

Fast the mice for 6 hours (with free access to water).[27][28]

-

At time t=0, collect a baseline blood sample from the tail vein and measure blood glucose.

-

Administer a 2 g/kg dose of D-glucose solution via oral gavage.[27][29]

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[28][30]

-

Measure blood glucose at each time point.

-

Return the animals to their cages with food after the final blood draw.

Protocol 3: Insulin Tolerance Test (ITT)

Objective: To evaluate the systemic response to insulin, a measure of insulin sensitivity.

Materials:

-

Human insulin solution (diluted in sterile saline)

-

Glucometer and test strips

-

Blood collection supplies

-

Timer

Procedure:

-

Fast the mice for 4-6 hours (with free access to water).[31]

-

At time t=0, collect a baseline blood sample from the tail vein and measure blood glucose.

-

Administer human insulin at a dose of 0.75 U/kg via intraperitoneal (IP) injection.[32] The optimal dose may need to be determined empirically for the specific mouse strain and age.

-

Collect blood samples at 15, 30, 60, and 90 minutes post-insulin injection.[33]

-

Measure blood glucose at each time point.

-

Important: Have a solution of 20% glucose on hand to administer to any animal showing signs of severe hypoglycemia.[34]

-

Return the animals to their cages with food after the final blood draw.

Protocol 4: Terminal Blood and Tissue Collection

Objective: To collect terminal samples for biomarker analysis and histopathology.

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Syringes and needles for cardiac puncture

-

Blood collection tubes (with appropriate anticoagulant, e.g., EDTA)

-

Surgical tools for necropsy

-

Phosphate-buffered saline (PBS)

-

10% neutral buffered formalin

-

Cryovials for snap-freezing tissues

Procedure:

-

Anesthetize the mouse according to the IACUC-approved protocol.

-

Perform cardiac puncture to collect a terminal blood sample.

-

Euthanize the animal via an approved secondary method (e.g., cervical dislocation).

-

Process the blood by centrifuging to separate plasma, then store the plasma at -80°C.

-

Perform a necropsy and harvest key metabolic tissues, including the liver, pancreas, and epididymal white adipose tissue.

-

For histopathology, fix a portion of each tissue in 10% neutral buffered formalin.

-

For other analyses (e.g., gene expression, protein analysis), snap-freeze tissue samples in liquid nitrogen and store at -80°C.

Pharmacokinetic (PK) Satellite Study

A satellite group of animals can be included to assess the pharmacokinetic profile of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid. This is crucial for understanding the exposure-response relationship.

Figure 2: Workflow for a pharmacokinetic satellite study.

This study would involve administering a single dose of the compound via both intravenous (IV) and oral (PO) routes to separate groups of mice and collecting serial blood samples to determine key PK parameters.[35][36]

Data Analysis and Interpretation

-

Statistical Analysis: Data should be analyzed using appropriate statistical methods. For comparisons between multiple groups, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is recommended. For OGTT and ITT data, the area under the curve (AUC) should be calculated and compared between groups. A p-value of <0.05 is typically considered statistically significant.

-

Endpoint Interpretation:

-

Primary Endpoints: A significant reduction in fasting blood glucose and an improvement in glucose tolerance (lower OGTT AUC) and insulin sensitivity (greater glucose reduction during ITT) would indicate a positive therapeutic effect.

-

Secondary Endpoints: Reduced body weight gain, decreased food intake, and improved lipid profiles (e.g., lower triglycerides and cholesterol) would provide further evidence of metabolic benefits.

-

Histopathology: Examination of the pancreas (islet morphology) and liver (steatosis) can provide mechanistic insights into the compound's action.

-

Conclusion

This application note provides a detailed and scientifically rigorous framework for the in vivo evaluation of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid as a potential anti-diabetic agent. By employing a well-characterized animal model, robust experimental protocols, and appropriate controls, researchers can generate high-quality, reproducible data to support the continued development of this novel compound. Adherence to established guidelines for preclinical research, such as the ARRIVE guidelines, is essential for ensuring the scientific validity and ethical integrity of the study.

References

-

ARRIVE guidelines. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

- Pye, K., et al. (2020). The glucose tolerance test in mice: Sex, drugs and protocol.

- Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).

-

Retro-Orbital Blood Collection in Mice. (n.d.). Queen's University. Retrieved February 24, 2026, from [Link]

- Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology.

- Standard Operating Procedure: Blood Collection in the Mouse, Retro-orbital Bleed. (2017). Virginia Tech.

- Metabolic disease models – db/db Mouse Model. (2024). InnoSer.

- ARRIVE Guidelines. (2025). Norecopa.

- Oral Gavage In Mice and Rats. (n.d.). Institutional Animal Care and Use Committee.

-

Type 2 Diabetes Mouse Models. (n.d.). Charles River Laboratories. Retrieved February 24, 2026, from [Link]

- Retro-Orbital Blood Sampling: A Method for Isolating Mononuclear Cells from the Retro-Orbital Sinus of a Mouse. (2023). JoVE.

- The PREPARE and ARRIVE guidelines and EDA tool for planning and reporting animal experiments. (2024). Karolinska Institutet.

- Blood sampling: Mouse. (2013). NC3Rs.

- Intraperitoneal glucose tolerance test (IP GTT). (2016). Mouse Metabolic Phenotyping Centers.

- LAB_021 Oral Gavage in Mice and R

- Diabetic Mouse (db/db). (n.d.). Envigo.

- SOP: Mouse Oral Gavage. (2017). Virginia Tech.

- The db/db mouse. (n.d.). Gubra.

- Application Notes and Protocols for Oral Gavage Administr

- Retro-orbital Blood Collection from Mice and R

- Diet-induced obesity murine model. (n.d.). Protocols.io.

- Insulin Tolerance Test in Mouse. (n.d.). Protocols.io.

- Oral Glucose Tolerance Test in Mouse. (n.d.). Protocols.io.

- Lintermans, A., et al. (2020). db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet. Journal of Diabetes Research.

- A Mouse Model of Diet-Induced Obesity and Insulin Resistance. (n.d.). In: Methods in Molecular Biology.

- SOP 003 Glucose Tolerance Test (GTT). (n.d.).

- SOP 004 Insulin Tolerance Test (ITT). (n.d.).

- C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. (2016). Taconic Biosciences.

- Intraperitoneal Insulin Tolerance Test. (2023). Mouse Metabolic Phenotyping Centers.

- Diet-Induced Obesity (DIO) Mouse Model. (n.d.). Melior Discovery.

- LAB_057 Insulin Tolerance Test in Mice. (2022). Research support.

- Insulin Tolerance Test (ITT). (n.d.). Enamine.

- Glucose Tolerance Test in Mice. (2011). Bio-protocol.

- Chronic High-Fat/Sugar Diet Feeding. (2023). Mouse Metabolic Phenotyping Centers.

- IACUC Standard Procedures for Rodents. (2025). University of Louisville.

- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025). MDPI.

- Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (2020). Journal of Pharmacology and Experimental Therapeutics.

- Vivarium Rodent Count Requirements for IACUC Protocols. (n.d.). University of Houston.

- In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. (2022). Journal of Drug Delivery and Therapeutics.

- IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research.

- Administration Of Drugs and Experimental Compounds in Mice and R

- A Novel In Vivo Method Using Caenorhabditis elegans to Evaluate α-Glucosidase Inhibition by Natural Products for Type 2 Diabetes Tre

- Institutional Animal Care and Use Committee (IACUC) Standard Operating Procedures. (n.d.). Stony Brook University.

- Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Bre

- In vivo anti-diabetic and anti-lipidemic evaluations of an excellent synthetic α-glucosidase inhibitor with dihydropyrano[3,2-c]quinoline skeleton. (2024). Journal of the Iranian Chemical Society.

- In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. (2023).

- Pharmacokinetics Studies in Mice or R

- The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. (2022). MDPI.

- Murine Pharmacokinetic Studies. (n.d.). In: Methods in Molecular Biology.

Sources

- 1. insights.envigo.com [insights.envigo.com]

- 2. mdpi.com [mdpi.com]

- 3. In vivo anti-diabetic and anti-lipidemic evaluations of an excellent synthetic α-glucosidase inhibitor with dihydropyrano[3,2-c]quinoline skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ARRIVE guidelines - Wikipedia [en.wikipedia.org]

- 5. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 6. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ARRIVE Guidelines [norecopa.no]

- 8. ki.se [ki.se]

- 9. db/db Mouse Model - InnoSer [innoserlaboratories.com]

- 10. criver.com [criver.com]

- 11. gubra.dk [gubra.dk]

- 12. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diet-induced obesity murine model [protocols.io]

- 14. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. mmpc.org [mmpc.org]

- 18. research.hawaii.edu [research.hawaii.edu]

- 19. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]

- 20. stonybrook.edu [stonybrook.edu]

- 21. iacuc.wsu.edu [iacuc.wsu.edu]

- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ouv.vt.edu [ouv.vt.edu]

- 25. louisville.edu [louisville.edu]

- 26. research-support.uq.edu.au [research-support.uq.edu.au]

- 27. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tierschutz.uzh.ch [tierschutz.uzh.ch]

- 29. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 30. mmpc.org [mmpc.org]

- 31. research-support.uq.edu.au [research-support.uq.edu.au]

- 32. enamine.net [enamine.net]

- 33. tierschutz.uzh.ch [tierschutz.uzh.ch]

- 34. mmpc.org [mmpc.org]

- 35. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 36. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Drug Discovery: A Guide to Characterizing 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic Acid as a Novel Chemical Probe

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated chemical probe is both an art and a rigorous science. This guide provides a comprehensive framework for the characterization of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, a compound of interest within the versatile thiazole class, as a potential chemical probe. While this specific molecule currently lacks extensive characterization in publicly available literature[1], its thiazole core is a well-established scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[2] This document, therefore, serves as a detailed roadmap for its evaluation, from initial hypothesis generation to robust in-cell validation.

Introduction: The Rationale for Investigating 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic Acid

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[2] Derivatives of thiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid moiety on the 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid scaffold provides a key chemical handle for potential interactions with biological targets, such as the active sites of enzymes. For instance, some thiazole carboxylic acid derivatives have been investigated as potential inhibitors of enzymes like human Glyoxalase-I, where the carboxylic acid group can act as a chelating functionality.[3]

Given this precedent, 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid presents an intriguing starting point for a chemical probe discovery campaign. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. To qualify as a chemical probe, a compound must undergo rigorous validation to establish its potency, selectivity, and mechanism of action.

This guide will outline the necessary steps to take 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid from an uncharacterized molecule to a potentially valuable tool for biological discovery.

Foundational Steps: Synthesis and Physicochemical Characterization

Before any biological evaluation, a robust and scalable synthesis of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid must be established, along with a thorough characterization of its physicochemical properties.

Synthesis

A generalized synthetic scheme is presented below:

Caption: Generalized Hantzsch synthesis approach for 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid.

Physicochemical Properties

A comprehensive understanding of the compound's physicochemical properties is crucial for interpreting biological data and for formulation.

| Property | Analytical Method(s) | Importance |

| Purity | HPLC, LC-MS, NMR | Essential for ensuring that observed biological effects are due to the compound of interest and not impurities. |

| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Confirms the chemical structure of the synthesized molecule. |

| Solubility | Kinetic and thermodynamic solubility assays | Determines the appropriate solvent and concentration range for biological assays. |

| Lipophilicity (LogP/LogD) | Calculated (e.g., cLogP) and experimental (e.g., shake-flask) methods | Influences cell permeability and off-target effects. |

| Chemical Stability | HPLC-based stability assays in various buffers and media | Ensures the compound does not degrade under experimental conditions. |

Target Identification and Validation: Unveiling the Biological Activity

With a well-characterized compound in hand, the next phase is to identify its biological target(s) and validate its activity. This is often an iterative process involving both computational and experimental approaches.

In Silico Target Prediction

Computational methods can provide initial hypotheses about potential protein targets.

-

PASS (Prediction of Activity Spectra for Substances) Online: This tool can predict a wide range of biological activities based on the structure of the compound.[4]

-

Molecular Docking: If there is a hypothesized target class (e.g., kinases, proteases), molecular docking studies can predict the binding mode and affinity of the compound to the active sites of these proteins.[5]

Phenotypic Screening

A powerful approach to unbiasedly identify the biological effects of a novel compound is through phenotypic screening. This involves testing the compound across a panel of cell-based assays that measure a variety of cellular processes.

Experimental Workflow for Phenotypic Screening:

Caption: A workflow for identifying biological activity through phenotypic screening.

Target Deconvolution Strategies

Once a reproducible phenotype is observed, the next critical step is to identify the specific protein target(s) responsible for this effect.

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. | Unbiased; can identify novel targets. | Can be technically challenging; may identify non-specific binders. |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | In-cell target engagement; provides information on direct binding. | Requires specialized equipment and bioinformatics expertise. |

| Genetic Approaches (e.g., CRISPR/Cas9 screens) | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound. | Provides functional validation of the target. | Can be time-consuming and may not identify all targets. |

In Vitro and In-Cell Characterization: Establishing Potency and Selectivity

After a putative target has been identified, a series of in vitro and cell-based assays are required to confirm the interaction and to characterize the compound as a potential chemical probe.

In Vitro Target Engagement and Potency

-

Biochemical Assays: If the target is an enzyme, its activity should be measured in the presence of increasing concentrations of the compound to determine the IC50 value. For non-enzymatic targets, binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the dissociation constant (Kd).

In-Cell Target Engagement

Demonstrating that the compound interacts with its intended target in a cellular context is a critical validation step.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein in intact cells upon compound binding.

-

Reporter Assays: If the target is part of a known signaling pathway, a reporter gene assay can be used to measure the downstream functional consequences of target engagement.

Selectivity Profiling

A good chemical probe should be highly selective for its intended target.

-

Broad Kinase or Protease Panels: The compound should be screened against a large panel of related proteins (e.g., all human kinases) to assess its selectivity.

-

Proteome-Wide Profiling: Techniques like TPP can provide an unbiased assessment of off-target interactions.

Application as a Chemical Probe: A Protocol Outline

Once 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid has been validated as a potent and selective modulator of a specific target, it can be used as a chemical probe to investigate the biological function of that target.

Example Protocol: Investigating the Role of Target X in Cell Migration

-

Cell Culture: Plate a migratory cell line (e.g., MDA-MB-231) in a 96-well plate suitable for cell imaging.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, including a vehicle control (e.g., DMSO).

-

Wound Healing Assay: Create a "scratch" in the confluent cell monolayer and monitor cell migration into the wound over time using live-cell imaging.

-

Data Analysis: Quantify the rate of wound closure in the presence and absence of the compound. A significant inhibition of wound closure would suggest a role for Target X in cell migration.

-

Control Experiments:

-

Negative Control: Synthesize a structurally similar but inactive analog of the probe to demonstrate that the observed phenotype is not due to non-specific effects.

-

Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of Target X and confirm that this phenocopies the effect of the chemical probe.

-

Conclusion and Future Directions

The path to validating a novel molecule like 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid as a chemical probe is a multi-step, iterative process that requires a combination of chemical synthesis, computational analysis, and rigorous biological testing. While the journey is challenging, the potential reward is a powerful tool that can unlock new insights into biology and disease. The framework presented in this guide provides a robust starting point for the scientific community to explore the potential of this and other novel chemical entities.

References

-

Novel Thiazole Carboxylic Acid Derivatives Possessing a “Zinc Binding Feature” as Potential Human Glyoxalase-I Inhibitors. Letters in Drug Design & Discovery. [Link]

-

Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. Marmara Pharmaceutical Journal. [Link]

-

Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Figshare. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. [Link]

-

4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

-

Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. PMC. [Link]

-

In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. ResearchGate. [Link]

Sources

Metabolic Modulation Assays: Evaluating 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

Introduction & Mechanism of Action

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid (CAS: 13391-64-3) represents a critical scaffold in the development of non-purine xanthine oxidase (XO) inhibitors and G-protein coupled receptor (GPCR) agonists for metabolic disorders. Structurally analogous to the core pharmacophore of Febuxostat (a potent XO inhibitor) and Acipimox (a niacin receptor agonist), this compound serves as a vital probe for investigating two primary metabolic pathways:

-

Purine Catabolism: Inhibition of Xanthine Oxidoreductase (XOR) to lower serum uric acid levels (Anti-hyperuricemic potential).

-

Adipocyte Lipolysis: Activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) to inhibit free fatty acid release (Anti-dyslipidemic potential).

This guide provides a comprehensive, validated workflow for assessing the biological activity of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid in cell-based systems, specifically focusing on hepatocytes (HepG2) for XO activity and adipocytes (3T3-L1) for lipolysis regulation.

Experimental Design Strategy

Cell Line Selection Rationale

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Human Liver Carcinoma | High endogenous expression of Xanthine Oxidoreductase (XOR); biologically relevant model for hepatic uric acid production. |

| 3T3-L1 | Mouse Fibroblast (Adipocyte) | The gold standard for lipolysis assays. Upon differentiation, these cells express high levels of GPR109A and hormone-sensitive lipase (HSL). |

| HEK293 | Human Embryonic Kidney | Used as a null background control (low XO/GPR109A) to validate target specificity if transfected. |

Pathway Visualization

The following diagram illustrates the dual metabolic targets engaged by thiazole carboxylic acid derivatives.

Figure 1: Dual mechanism of action. The compound inhibits Xanthine Oxidase in the liver (left) and activates GPR109A in adipose tissue (right) to suppress lipolysis.

Protocol 1: Compound Preparation & Solubility

Critical Step: As a carboxylic acid, the compound's solubility is pH-dependent. Improper solubilization is the #1 cause of assay variability.

-

Stock Solution (100 mM):

-

Weigh 18.5 mg of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid (MW: ~185.24 g/mol ).

-

Dissolve in 1 mL of 100% DMSO . Vortex for 30 seconds.

-

Note: If precipitation occurs, sonicate at 37°C for 5 minutes.

-

-

Working Solution (100 µM - 1 mM):

-

Dilute the stock into pre-warmed culture media (e.g., DMEM).

-

Crucial: Check pH.[1] The carboxylic acid moiety may slightly acidify the media. Adjust to pH 7.4 using 0.1 N NaOH if the phenol red indicator turns yellow.

-

Vehicle Control: Prepare media with matched DMSO concentration (max 0.5% v/v).

-

Protocol 2: Intracellular Xanthine Oxidase (XO) Inhibition Assay

Objective: Quantify the ability of the compound to inhibit the conversion of xanthine to uric acid in live HepG2 cells.

Materials

-

Cells: HepG2 (ATCC HB-8065), seeded at

cells/well in 96-well plates. -

Substrate: Xanthine (100 µM final concentration).

-

Detection: Fluorometric Uric Acid Detection Kit (Ex/Em = 535/587 nm).

-

Positive Control: Febuxostat (100 nM).

Step-by-Step Methodology

-

Cell Seeding: Culture HepG2 cells in DMEM + 10% FBS for 24 hours until 80-90% confluent.

-

Starvation: Wash cells 2x with PBS. Replace media with serum-free DMEM for 4 hours to normalize basal metabolism.

-

Treatment:

-

Add the test compound (concentration range: 0.1 µM – 100 µM) to the wells.

-

Incubate for 1 hour at 37°C (Pre-incubation allows cellular uptake).

-

-

Substrate Challenge:

-

Add Xanthine (100 µM) to all wells.

-

Incubate for 2-4 hours at 37°C.

-

-

Supernatant Collection:

-

Collect 50 µL of supernatant from each well.

-

Transfer to a black 96-well assay plate.

-

-

Detection:

-

Add 50 µL of Uric Acid Detection Mix (Enzyme mix + Probe).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Readout: Measure fluorescence (RFU).

-

Analysis: Calculate % Inhibition relative to the Vehicle Control (DMSO + Xanthine).

Protocol 3: Anti-Lipolytic Assay (GPR109A Agonism)

Objective: Assess if the compound mimics niacin (GPR109A agonist) by inhibiting isoproterenol-stimulated glycerol release in adipocytes.

Materials

-

Cells: 3T3-L1 Fibroblasts (ATCC CL-173), differentiated into adipocytes (Day 8-10 post-differentiation).

-

Stimulant: Isoproterenol (10 µM) to induce lipolysis.

-

Detection: Colorimetric Glycerol Assay Kit (Absorbance 570 nm).

-

Positive Control: Niacin (Nicotinic Acid) or Acipimox (10 µM).

Step-by-Step Methodology

-

Differentiation: (Standard 3T3-L1 protocol using Insulin, Dexamethasone, IBMX). Use cells only when >90% show lipid droplet accumulation.

-

Equilibration: Wash adipocytes 2x with KRB (Krebs-Ringer Bicarbonate) buffer containing 2% Fatty Acid-Free BSA. Incubate in this buffer for 1 hour.

-

Treatment:

-

Pre-treat cells with the test compound (1 µM – 100 µM) for 30 minutes .

-

-

Stimulation:

-

Add Isoproterenol (10 µM final) to induce lipolysis.

-

Co-incubate with the test compound for 3 hours at 37°C.

-

-

Sample Collection:

-

Collect 20 µL of the KRB buffer media.

-

Note: Do not disturb the lipid monolayer.

-

-

Quantification:

-

Mix sample with Glycerol Free Reagent (GK/GPO enzyme mix).

-

Incubate 15 minutes at RT.

-

Measure Absorbance at 570 nm.

-

-

Data Normalization:

-

Normalize glycerol release to total cellular protein (BCA Assay) to account for well-to-well variation.

-

Data Analysis & Quality Control

Calculations

IC50 Determination:

Fit the dose-response data using a non-linear regression model (4-parameter logistic equation):

Acceptance Criteria

| Parameter | Acceptance Range | Troubleshooting |

| Z' Factor | > 0.5 | If < 0.5, reduce pipetting error or increase N number. |

| DMSO Tolerance | < 0.5% v/v | Higher DMSO kills HepG2 cells; validate with MTT assay. |

| CV% (Replicates) | < 15% | Ensure homogenous cell seeding. |

References

-

Okamoto, K., et al. (2003). "Formation of Febuxostat: A new non-purine selective xanthine oxidase inhibitor." Bioorganic & Medicinal Chemistry Letters, 13(24), 4293-4296.

-

Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9, 352–355.

-

Borg, M.J., et al. (2014). "Cell-based assays for the identification of xanthine oxidase inhibitors." Journal of Pharmacological and Toxicological Methods, 69(1), 51-58.

-

Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390.

Sources

Application Note: Protocol for Dissolving 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

Abstract & Chemical Context

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid (CAS: 133045-31-9) is a functionalized thiazole intermediate often utilized in the synthesis of PPAR agonists, metabolic modulators, and antimicrobial agents.

The Solubility Challenge: Structurally, the compound features a lipophilic alkyl tail (propyl) and a heteroaromatic core, balanced by a polar carboxylic acid headgroup. With a predicted LogP of ~2.4 and a pKa (acid) of approximately 3.5–4.0, the compound exhibits poor aqueous solubility in its free acid form at neutral or acidic pH.

Successful application in biological assays requires converting the compound into a soluble form—either via organic co-solvents (DMSO) or by converting the carboxylic acid to its corresponding salt (carboxylate) at physiological pH. This guide outlines the precise protocols to ensure compound stability and bioavailability.

Physicochemical Profile

| Property | Value | Relevance to Protocol |

| Molecular Weight | 185.24 g/mol | Used for Molarity calculations. |

| Formula | C₈H₁₁NO₂S | Thiazole core dictates UV absorbance (~260–280 nm). |

| LogP (Predicted) | ~2.4 | Moderately lipophilic. Prone to precipitation in aqueous media >100 µM without carrier. |

| pKa (Acidic) | ~3.5 – 4.0 | At pH 7.4, the compound is >99% ionized (soluble). At pH < 4, it precipitates. |

| Physical State | White to off-white solid | Hygroscopic nature requires storage in desiccant. |

Solvent Selection Matrix

Select the solvent system based on your downstream application.

| Application | Recommended Solvent | Max Solubility (Est.) | Pros/Cons |

| In Vitro Screening (Cell Culture, HTS) | DMSO (100%) | > 50 mM | Pro: Sterile, stable stock. Con: Cytotoxic to cells >0.5% v/v. |

| Animal Studies (IP/PO Dosing) | PEG400 / Saline | ~ 10 mM | Pro: Biocompatible. Con: Viscous; requires vortexing. |

| High Conc. Aqueous (Stock for buffers) | NaOH (1.0 eq) | > 20 mM | Pro: Creates water-soluble Na-salt. Con: High pH shock if not buffered. |

| Ethanol | Ethanol (100%) | > 20 mM | Pro: Volatile. Con: Rapid evaporation changes concentration. |

Detailed Experimental Protocols

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best for: Cell-based assays, enzymatic screens, and long-term storage.

Objective: Create a 50 mM stock solution (Volume: 1 mL).

-

Calculate Mass:

-

Weighing: Accurately weigh 9.26 mg of the powder into a sterile 1.5 mL amber microcentrifuge tube.

-

Solvation: Add 1000 µL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).

-

Note: Do not use "wet" DMSO; water absorption reduces solubility.

-

-

Mixing: Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes if visible particles remain.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Cell Culture

Critical Step: Preventing "Crash-out" (Precipitation).

-

Preparation: Pre-warm the culture media (e.g., DMEM + 10% FBS) to 37°C.

-

Dilution Factor: To achieve a final concentration of 50 µM (1:1000 dilution):

-

Pipette 1 µL of the 50 mM DMSO stock.

-

Rapidly inject it into 1 mL of warm media while vortexing or swirling.

-

Do not drop the DMSO slowly down the side of the tube; this creates a local high-concentration zone that triggers precipitation.

-

-

Visual Check: Inspect under a light source. The solution should remain clear. If it turns cloudy, the compound has precipitated.

Protocol C: Sodium Salt Formation (For Animal Studies)

Best for: Avoiding DMSO toxicity in vivo.

-

Stoichiometry: You need 1.0 equivalent of Sodium Hydroxide (NaOH) to deprotonate the carboxylic acid.

-

Procedure:

-

Weigh 18.5 mg (0.1 mmol) of compound.

-

Add 100 µL of 1.0 M NaOH (0.1 mmol). Vortex until dissolved (solution may be basic).

-

Immediately dilute with 900 µL of PBS (pH 7.4) .

-

Check pH; adjust to 7.4 if necessary.

-

Result: 100 mM aqueous stock of Sodium 4-methyl-2-propylthiazole-5-carboxylate.

-

Workflow Visualization

The following diagram illustrates the decision logic for dissolving this specific thiazole derivative.

Figure 1: Decision tree for solubilizing 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid based on experimental requirements.

Troubleshooting & Stability

-

Issue: Precipitation upon dilution in PBS.

-

Cause: The pH of the buffer might be slightly acidic (< 7.0), pushing the equilibrium back to the insoluble free acid form.

-

Solution: Ensure PBS is pH 7.4. If using unbuffered saline, the compound (being an acid) will lower the pH and crash out. Always use a buffered system.

-

-

Issue: Color change.

-

Observation: Thiazoles can oxidize or degrade under strong light.

-

Prevention:[1] Store solid and DMSO stocks in amber vials wrapped in foil.

-

-

Stability:

-

Solid: Stable for 2 years at -20°C (desiccated).

-

DMSO Stock: Stable for 3-6 months at -20°C.

-

Aqueous Solution: Prepare fresh daily. Do not store.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13835293, 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid. Retrieved October 26, 2023 from [Link]

- Source for predicted LogP, pKa, and molecular weight d

- Source for general physical st

- Di, L., & Kerns, E. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Authoritative text on the solubility behavior of carboxylic acid-containing heterocycles in drug discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

An in-depth guide to navigating the common purification challenges of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, designed for chemists and researchers in the pharmaceutical and life sciences sectors.

This guide provides practical, in-depth solutions to the purification challenges associated with 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties I should be aware of before starting purification? Understanding the molecule's properties is the first step to a successful purification strategy. 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is an organic acid. Its thiazole core is generally stable, but the carboxylic acid group dictates its solubility. It is expected to have low solubility in non-polar solvents like hexanes and higher solubility in polar organic solvents such as ethanol, methanol, and ethyl acetate. Crucially, due to the acidic proton of the carboxylic acid, it will readily deprotonate in the presence of a base to form a salt, which is typically soluble in water. This property is key for purification via acid-base extraction.[1]

Q2: What are the most common impurities found in crude 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid? Impurities are typically remnants of the synthesis process.[2] The most common culprits include:

-

Unreacted Starting Materials: Depending on the synthetic route (e.g., Hantzsch thiazole synthesis), these can include the corresponding thioamide or α-haloketone.[2]

-

Ester Precursor: A very common route to this acid is the hydrolysis of its corresponding ester (e.g., ethyl 4-methyl-2-propyl-1,3-thiazole-5-carboxylate). Incomplete hydrolysis will leave this less polar ester as a major impurity.[1][3]

-

Side-Reaction Byproducts: Thiazole synthesis can sometimes yield isomeric or polymeric byproducts.[4]

Q3: Is this compound stable under typical purification conditions? The thiazole ring itself is a robust aromatic system. However, it is prudent to avoid excessively high temperatures or harsh acidic or basic conditions for prolonged periods, which could potentially lead to degradation of the side chains.[2] Standard purification techniques like recrystallization and chromatography are generally well-tolerated.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

| Problem | Probable Cause | Solution & Scientific Rationale |

| Issue 1: Oily Precipitate or No Crystals Form During Recrystallization. | A. Incorrect Solvent System: The polarity of the solvent may be too high (compound remains dissolved even when cold) or too low (compound oils out). | Systematic Solvent Screening: Begin with a solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot. Common systems for similar thiazole acids include ethanol/water, methanol/water, or ethyl acetate/hexane.[5][1][4] Rationale: A successful recrystallization relies on a significant solubility differential at different temperatures. An "oily" precipitate often means the solution became supersaturated at a temperature above the compound's melting point or that the polarity change was too abrupt. Try cooling the solution more slowly, scratching the inside of the flask with a glass rod to create nucleation sites, or adding a seed crystal. |

| Issue 2: Poor Separation on a Silica Gel Column. | A. Inappropriate Eluent Polarity: The eluent is either too polar (all compounds, including impurities, elute quickly with no separation) or not polar enough (the target compound remains on the column). | TLC-Guided Optimization: Before running a column, always determine the optimal eluent using Thin-Layer Chromatography (TLC).[2] A good starting point is a mixture of hexane and ethyl acetate.[6] Adjust the ratio to achieve an Rf value for your target compound between 0.2 and 0.4, as this range typically provides the best separation.[2] |

| B. Compound Streaking/Tailing on the Column: The acidic nature of the carboxylic acid leads to strong interactions with the silica gel surface. | Eluent Modification: Add a small amount (0.5-1%) of a competitive acid, such as acetic acid or formic acid, to your eluent system.[7][8] Rationale: The added acid protonates the silanol groups on the silica surface and ensures the thiazole carboxylic acid remains in its neutral, protonated state. This minimizes strong ionic interactions that cause streaking and leads to sharper, more symmetrical peaks and better separation. | |

| Issue 3: Persistent Contamination with the Ethyl Ester Precursor. | A. Incomplete Saponification (Hydrolysis): The hydrolysis reaction did not proceed to completion. | Re-run the Reaction or Use Acid-Base Extraction: First, confirm the presence of the ester by TLC or ¹H NMR. If significant ester remains, the most robust solution is an acid-base extraction. Dissolve the crude material in an aqueous base (e.g., 1M NaOH). The acidic target compound will form a water-soluble carboxylate salt. The neutral, unreacted ester will not dissolve and can be extracted and removed with an organic solvent like ethyl acetate.[1] Afterwards, re-acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3 to precipitate the pure carboxylic acid product.[5][9] This method is highly effective for separating acidic products from neutral impurities. |

Visualizing the Purification Workflow

The following diagram outlines a decision-making process for purifying your crude product.

Caption: Decision workflow for purification.

Detailed Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization